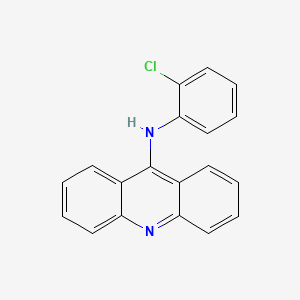

N-(2-chlorophenyl)acridin-9-amine

Description

N-(2-Chlorophenyl)acridin-9-amine is a heterocyclic compound featuring an acridine core substituted with a 2-chlorophenyl group at the exocyclic nitrogen. Its molecular formula is C₁₉H₁₃ClN₂, with a molecular weight of 304.78 g/mol and a logP of 5.54, indicating high lipophilicity . The planar acridine skeleton allows for DNA intercalation, a mechanism critical for anticancer activity, while the 2-chlorophenyl substituent modulates electronic properties and steric effects .

Propriétés

Formule moléculaire |

C19H13ClN2 |

|---|---|

Poids moléculaire |

304.8 g/mol |

Nom IUPAC |

N-(2-chlorophenyl)acridin-9-amine |

InChI |

InChI=1S/C19H13ClN2/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,(H,21,22) |

Clé InChI |

JWJNRFPYXGTVPU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4Cl |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse de la N-(2-chlorophényl)acridin-9-amine implique généralement la réaction de la 6,9-dichloro-2-méthoxyacridine avec des amines appropriées en présence de carbonate de potassium (K₂CO₃) et de diméthylformamide (DMF). Le produit final peut être obtenu par une réaction assistée par micro-ondes avec des analogues de l'artémisinine dans l'acétonitrile, en utilisant du carbonate de potassium (K₂CO₃) et de l'iodure de potassium (KI) comme catalyseurs . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

La N-(2-chlorophényl)acridin-9-amine a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de la N-(2-chlorophényl)acridin-9-amine implique principalement l'intercalation de l'ADN. La structure plane de la partie acridine permet au composé de s'insérer entre les paires de bases de l'ADN bicaténaire, perturbant la structure hélicoïdale et interférant avec les processus de réplication et de transcription de l'ADN. Cette intercalation peut conduire à l'inhibition des enzymes topoisomérases, qui sont essentielles pour le déroulement et la réplication de l'ADN, ce qui entraîne finalement la mort cellulaire.

Applications De Recherche Scientifique

N-(2-chlorophenyl)acridin-9-amine has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of N-(2-chlorophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine moiety allows the compound to insert itself between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription processes . This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication, ultimately resulting in cell death .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Acridin-9-amine Derivatives

Structural and Physicochemical Properties

Key derivatives and their properties are summarized below:

Key Observations :

- Methoxy groups balance lipophilicity and solubility .

- Tautomerism: The 2-chlorophenyl substituent stabilizes the amino tautomer in non-polar solvents (e.g., CDCl₃), critical for receptor binding .

Anticancer Activity

- N-(3,5-Dimethoxyphenyl)acridin-9-amine (G4): Exhibits potent activity against leukemia (HL60) with low toxicity in normal cells (WRL 68) .

- N-(3-Chloroquinoxalin-2-yl)acridin-9-amines: Derivatives with quinoxaline moieties show broad-spectrum activity against MCF-7 and HT29 cells, outperforming ampicillin .

- This compound : Predicted to intercalate DNA due to planarity, but specific activity data are lacking. Structural analogs suggest chlorine enhances cytotoxicity compared to methoxy or nitro groups .

Antimicrobial Activity

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (Cl, NO₂): Enhance DNA binding via increased planarity and intercalation but may reduce solubility .

- Electron-Donating Groups (OCH₃) : Improve solubility and metabolic stability but may reduce DNA affinity .

- Steric Effects: Bulky substituents (e.g., 2-chloroethyl) hinder receptor binding, while planar groups (e.g., quinoxaline) enhance stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.